molecular formula C24H52BrN B12645133 Triethyloctadecylammonium bromide CAS No. 3881-14-9

Triethyloctadecylammonium bromide

Cat. No.: B12645133
CAS No.: 3881-14-9
M. Wt: 434.6 g/mol
InChI Key: QHTJNIWEAQKWRP-UHFFFAOYSA-M
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Description

Triethyloctadecylammonium bromide, also known as octadecyltrimethylammonium bromide, is a quaternary ammonium compound with the molecular formula C21H46BrN. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is characterized by its long hydrophobic alkyl chain and a positively charged ammonium group, making it effective in various applications, including detergents, emulsifiers, and phase transfer catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyloctadecylammonium bromide is typically synthesized through a quaternization reaction. The process involves the reaction of octadecylamine with methyl bromide in the presence of a solvent such as isopropanol. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C18H37NH2} + \text{CH3Br} \rightarrow \text{C18H37N(CH3)3}^+ \text{Br}^- ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where octadecylamine and methyl bromide are combined under high pressure and temperature. The reaction mixture is then purified through processes such as crystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Triethyloctadecylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions and complexation with various anions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion in the compound.

    Ion Exchange Reactions: These reactions typically occur in aqueous solutions where the bromide ion is exchanged with other anions like chloride or sulfate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be octadecyltrimethylammonium hydroxide .

Scientific Research Applications

Triethyloctadecylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.

    Biology: It serves as a surfactant in the preparation of biological samples for microscopy and other analytical techniques.

    Medicine: It is explored for its potential antibacterial properties, particularly against gram-positive bacteria like Staphylococcus aureus.

    Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents

Mechanism of Action

The mechanism of action of triethyloctadecylammonium bromide involves its interaction with cell membranes due to its surfactant properties. The long hydrophobic alkyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antibacterial activity, where it targets the cell membranes of bacteria, causing their destruction .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain (16 carbons).

    Dodecyltrimethylammonium bromide (DTAB): Has an even shorter alkyl chain (12 carbons).

Uniqueness

Triethyloctadecylammonium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong hydrophobic interactions. This longer chain also contributes to its higher melting point and greater stability compared to similar compounds .

Properties

CAS No.

3881-14-9

Molecular Formula

C24H52BrN

Molecular Weight

434.6 g/mol

IUPAC Name

triethyl(octadecyl)azanium;bromide

InChI

InChI=1S/C24H52N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

QHTJNIWEAQKWRP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]

Origin of Product

United States

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